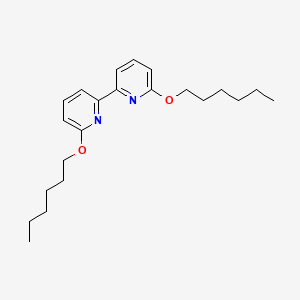

2,2'-Bipyridine, 6,6'-bis(hexyloxy)-

Description

Significance of the 2,2'-Bipyridine (B1663995) Scaffold in Coordination Chemistry and Materials Science

The 2,2'-bipyridine (bpy) molecule is a cornerstone ligand in coordination chemistry, celebrated for its capacity to form stable complexes with a vast array of metal ions. nih.govresearchgate.net Its bidentate nature, coordinating to metal centers through its two nitrogen atoms, is fundamental to its widespread use. mdpi.com This structural motif is a key component in the development of supramolecular and metallosupramolecular chemistry. nih.govresearchgate.net

The resulting metal complexes exhibit a rich diversity of photophysical and redox properties, which are central to their application in various technologies. mdpi.com For instance, transition metal complexes of 2,2'-bipyridine are known for their intense absorption in the visible spectrum, a characteristic attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org This property is harnessed in the design of photosensitizers and luminescent materials. rsc.orgresearchgate.netresearchgate.net Furthermore, the electrochemical behavior of these complexes has been extensively studied, revealing their potential in catalysis and molecular electronics. wikipedia.org The versatility of the 2,2'-bipyridine scaffold has led to its incorporation into a wide range of functional materials, from catalysts for chemical synthesis to components of photovoltaic devices and biologically active molecules. researchgate.netresearchgate.netnih.gov

Role of Peripheral Functionalization, Particularly Alkoxy Substituents, in Modulating Ligand Properties

The properties of the 2,2'-bipyridine ligand and its corresponding metal complexes can be systematically modified through the introduction of substituents on the pyridine (B92270) rings. mdpi.com This peripheral functionalization is a powerful tool for tuning the electronic and steric characteristics of the ligand. Alkoxy substituents, in particular, play a crucial role in this modulation.

The introduction of alkoxy groups, such as the hexyloxy groups in 6,6'-bis(hexyloxy)-2,2'-bipyridine, can significantly influence the ligand's properties. For example, substituents can alter the solubility of the resulting metal complexes, with alkyl groups generally enhancing solubility in organic solvents. wikipedia.org Moreover, the placement of these groups can introduce steric hindrance around the metal center, which can affect the coordination geometry and reactivity of the complex. nih.gov For instance, substituents at the 6 and 6'-positions can protect the metal center. wikipedia.org

From an electronic standpoint, alkoxy groups can impact the electron density of the bipyridine system, thereby influencing the photophysical and electrochemical properties of the metal complexes. The nature and position of these substituents can fine-tune the energy levels of the molecular orbitals involved in MLCT transitions, leading to changes in absorption and emission spectra. rsc.org

Scope and Research Focus on 6,6'-bis(hexyloxy)-2,2'-bipyridine and Related Architectures

The specific focus of this article is on 6,6'-bis(hexyloxy)-2,2'-bipyridine, a derivative that exemplifies the strategic functionalization of the bipyridine scaffold. Research into this and related architectures is driven by the desire to create tailored ligands for specific applications. The hexyloxy groups in this molecule are expected to confer increased solubility in nonpolar solvents and to introduce specific steric and electronic effects.

Investigations into such molecules often involve their synthesis and characterization, followed by the preparation and study of their metal complexes. For example, the synthesis of related 6,6'-disubstituted-2,2'-bipyridine ligands has been explored through various coupling reactions. analis.com.myelsevierpure.com The subsequent coordination of these ligands to metal ions, such as rhodium(I), has been shown to yield complexes with interesting structural and catalytic properties. scispace.comrsc.orgnih.gov

The study of 6,6'-bis(hexyloxy)-2,2'-bipyridine and its analogues contributes to a deeper understanding of structure-property relationships in coordination chemistry. This knowledge is crucial for the rational design of new materials with optimized performance in areas such as catalysis, luminescence, and molecular electronics. The exploration of how the hexyloxy substituents influence the formation of metal complexes and their resulting properties is a key area of contemporary research. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

96236-92-9 |

|---|---|

Molecular Formula |

C22H32N2O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-hexoxy-6-(6-hexoxypyridin-2-yl)pyridine |

InChI |

InChI=1S/C22H32N2O2/c1-3-5-7-9-17-25-21-15-11-13-19(23-21)20-14-12-16-22(24-20)26-18-10-8-6-4-2/h11-16H,3-10,17-18H2,1-2H3 |

InChI Key |

HKLDLXAOOYDGBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC(=N1)C2=NC(=CC=C2)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 6,6 Disubstituted 2,2 Bipyridine Derivatives

Strategies for Incorporating Alkoxy Chains and Other Substituents at 6,6'-Positions

A variety of synthetic strategies have been developed to introduce functional groups at the 6 and 6' positions of the 2,2'-bipyridine (B1663995) core. These methods range from classical cross-coupling reactions to derivatization of pre-functionalized bipyridine precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of substituted bipyridines. masterorganicchemistry.comresearchgate.netnih.govsemanticscholar.org These reactions typically involve the coupling of a halo-bipyridine with an organometallic reagent.

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. For the synthesis of 6,6'-disubstituted bipyridines, 6,6'-dibromo-2,2'-bipyridine is a common starting material, which can be coupled with various boronic acids or esters to introduce new substituents. While typically used for C-C bond formation, modifications of Suzuki-type couplings can be employed for C-O bond formation, although less common for this specific transformation.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. francis-press.comnih.gov Starting from 6,6'-dibromo-2,2'-bipyridine, this reaction allows for the introduction of alkynyl groups, which can be further functionalized. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. francis-press.comnih.gov

Negishi Coupling: Involving the reaction of an organozinc compound with an organohalide, the Negishi coupling is known for its high yields and mild reaction conditions. masterorganicchemistry.comresearchgate.netwikipedia.org It demonstrates good tolerance for a variety of functional groups, making it a valuable method for the synthesis of complex bipyridine derivatives. researchgate.net

While these methods are predominantly used for C-C bond formation, the related Buchwald-Hartwig amination and its ether synthesis variant (a C-O coupling reaction) represent a key palladium-catalyzed method for introducing alkoxy groups. organic-chemistry.orgwikipedia.org This reaction would involve the coupling of 6,6'-dibromo-2,2'-bipyridine with hexanol in the presence of a palladium catalyst and a strong base.

| Cross-Coupling Reaction | Typical Reactants | Catalyst System | Bond Formed |

| Suzuki | 6,6'-Dihalobipyridine + Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira | 6,6'-Dihalobipyridine + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (triple bond) |

| Negishi | 6,6'-Dihalobipyridine + Organozinc reagent | Pd or Ni catalyst | C-C |

| Buchwald-Hartwig Ether Synthesis | 6,6'-Dihalobipyridine + Alcohol (e.g., Hexanol) | Pd catalyst, Ligand, Strong Base | C-O |

In recent years, transition metal-free C-H functionalization has emerged as an attractive and more sustainable alternative to traditional cross-coupling reactions. nih.gov These methods avoid the use of expensive and potentially toxic metal catalysts. For the synthesis of alkoxy-substituted bipyridines, this would involve the direct activation of the C-H bonds at the 6 and 6' positions and subsequent reaction with an oxygen source. While direct C-H alkoxylation of bipyridines at these positions is still a developing area, related C-H functionalizations have been reported for pyridines and other heterocycles. nih.gov

A common and effective strategy for synthesizing 6,6'-disubstituted bipyridines is the derivatization of readily available precursors.

From 6,6'-dibromo-2,2'-bipyridine: This precursor is a versatile starting material. The bromine atoms can be displaced by a variety of nucleophiles. A highly plausible route to 6,6'-bis(hexyloxy)-2,2'-bipyridine is through a nucleophilic aromatic substitution reaction with sodium hexoxide. This reaction would be analogous to the well-established Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

From 6,6'-dicyano-2,2'-bipyridine: The cyano groups in this precursor can be hydrolyzed to carboxylic acids, which can then be converted to a variety of other functional groups. researchgate.net

From 6,6'-dihydroxy-2,2'-bipyridine: This precursor is ideal for the synthesis of 6,6'-dialkoxy derivatives via the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.comwikipedia.org The dihydroxy compound, which exists in equilibrium with its 2,2'-bipyridone tautomer, can be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding dialkoxide. masterorganicchemistry.com Subsequent reaction with an alkyl halide, such as hexyl bromide, yields the desired dialkoxy bipyridine. masterorganicchemistry.comfrancis-press.comwikipedia.org

| Precursor | Reagents for Derivatization | Product Type |

| 6,6'-dibromo-2,2'-bipyridine | Sodium hexoxide | 6,6'-bis(hexyloxy)-2,2'-bipyridine |

| 6,6'-dicyano-2,2'-bipyridine | H₂O, H⁺ or OH⁻ | 2,2'-bipyridine-6,6'-dicarboxylic acid |

| 6,6'-dihydroxy-2,2'-bipyridine | Base (e.g., NaH), Hexyl bromide | 6,6'-bis(hexyloxy)-2,2'-bipyridine |

The synthesis of complex 6,6'-functionalized bipyridines, including those with long alkoxy chains like hexyloxy, often requires multi-step sequences. A logical synthetic route to 2,2'-Bipyridine, 6,6'-bis(hexyloxy)- would begin with the synthesis of 6,6'-dihydroxy-2,2'-bipyridine. This precursor can be prepared from other bipyridine derivatives. For instance, 6,6'-diamino-2,2'-bipyridine can be converted to the dihydroxy compound via a Sandmeyer-type reaction. Once the 6,6'-dihydroxy-2,2'-bipyridine is obtained, it can be protected, for example, as the bis(tert-butyldimethylsilyl) ether, to improve solubility and handleability before being used in further reactions. masterorganicchemistry.com However, for the Williamson ether synthesis, the unprotected diol is typically used directly. masterorganicchemistry.comfrancis-press.comwikipedia.org

A proposed multi-step synthesis for 6,6'-bis(hexyloxy)-2,2'-bipyridine is as follows:

Synthesis of a suitable precursor, such as 6,6'-dibromo-2,2'-bipyridine or 6,6'-diamino-2,2'-bipyridine.

Conversion of the precursor to 6,6'-dihydroxy-2,2'-bipyridine.

Deprotonation of 6,6'-dihydroxy-2,2'-bipyridine with a strong base like sodium hydride in an anhydrous aprotic solvent such as DMF or THF. masterorganicchemistry.comfrancis-press.com

Reaction of the resulting disodium (B8443419) salt with two equivalents of a hexyl halide (e.g., 1-bromohexane) to form the desired 6,6'-bis(hexyloxy)-2,2'-bipyridine via an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org

Another approach involves the reaction of N,N-difluoro-2,2'-bipyridinium bis(tetrafluoroborate) with alcohols in the presence of a base, which has been shown to produce 6,6'-dialkoxy-2,2'-bipyridines with high regioselectivity. researchgate.net

Challenges and Advancements in Regioselective Functionalization

A significant challenge in the synthesis of substituted bipyridines is achieving high regioselectivity. The two pyridine (B92270) rings have multiple positions that can be functionalized, and controlling the reaction to occur specifically at the desired positions (e.g., 6 and 6') can be difficult. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role.

Advancements in this area include the use of directing groups to guide functionalization to a specific position. For instance, N-oxidation of one of the pyridine rings can alter its reactivity and allow for selective functionalization at the 6-position. Subsequent removal of the N-oxide group yields the monosubstituted product, which can then be subjected to a second functionalization at the 6'-position.

Optimization of Reaction Conditions and Yields in Bipyridine Synthesis

The optimization of reaction conditions is critical for achieving high yields in the synthesis of 6,6'-disubstituted bipyridines. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can have a profound impact on the outcome of the reaction.

For palladium-catalyzed cross-coupling reactions, the choice of ligand is particularly important. Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity and promote higher yields. nih.gov In the case of the Williamson ether synthesis, the choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride are often preferred to fully deprotonate the hydroxyl groups without competing in the substitution reaction. masterorganicchemistry.com Anhydrous polar aprotic solvents such as DMF or THF are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. francis-press.com The reaction temperature also needs to be carefully controlled to balance the reaction rate and minimize side reactions, such as elimination. wikipedia.org

Coordination Chemistry of 6,6 Bis Alkoxy 2,2 Bipyridine Ligands and Their Derivatives

Ligand Design Principles for Metal Complexation

The design of 6,6'-bis(alkoxy)-2,2'-bipyridine ligands for metal complexation is governed by the interplay of steric and electronic factors, which dictate the coordination geometry and stability of the resulting complexes.

Substituents at the 6,6'-positions of the 2,2'-bipyridine (B1663995) framework are located in close proximity to the metal coordination sphere. Consequently, the size and nature of these groups have a significant impact on the geometry of the metal complex. nih.gov Bulky substituents, including alkoxy groups, introduce steric hindrance that can lead to distortions from ideal coordination geometries. nih.gov For instance, in square planar complexes, steric clashes between the 6,6'-substituents and other ligands can cause the bipyridine ligand to bend or twist. A recent report on sterically strained Ru complexes with 6,6′-dimethyl-2,2-bipyridine ligands highlighted that photoactivation can lead to the dissociation of the ligand, facilitating coordination to other molecules. nih.gov

The alkoxy groups in 6,6'-bis(hexyloxy)-2,2'-bipyridine are not only sterically demanding but also electronically significant. The oxygen atoms of the alkoxy groups are electron-donating, which increases the electron density on the pyridine (B92270) rings. This enhanced electron-donating ability strengthens the σ-donation to the metal center, which can influence the stability and reactivity of the complex. unito.it Studies on Ru(bda)L2-type catalysts (where bda is 2,2'-bipyridine-6,6'-dicarboxylate) have investigated the electronic influence of the bipyridine backbone on the catalytic activity. researchgate.netnih.govdiva-portal.org The introduction of pyrazine (B50134) units into the bda backbone was used to maximize electronic differences while minimizing geometric changes, revealing that for this particular system, the catalytic activity was largely unaffected by the electronic features of the backbone, pointing to the primacy of the ligand's spatial geometry. nih.govdiva-portal.org

2,2'-Bipyridine and its derivatives, including 6,6'-bis(hexyloxy)-2,2'-bipyridine, almost invariably act as bidentate chelating ligands, coordinating to a metal center through the two nitrogen atoms of the pyridine rings. wikipedia.org This N,N'-chelation forms a stable five-membered ring with the metal ion.

Complexation with Transition Metal Ions

6,6'-bis(alkoxy)-2,2'-bipyridine ligands form stable complexes with a wide range of transition metal ions, leading to both homoleptic and heteroleptic species.

First-row transition metals readily form complexes with substituted bipyridine ligands. Homoleptic complexes , of the type [M(L)n]x+, consist of a central metal ion coordinated to multiple molecules of the same ligand. For example, iron(II) is well-known to form the tris-chelate complex [Fe(bpy)3]2+. wikipedia.org The formation of stable homoleptic tris(chelate) complexes is also observed with other metals and substituted bipyridines. cmu.edu

Heteroleptic complexes , on the other hand, contain a metal ion coordinated to different types of ligands. The synthesis of heteroleptic copper(I) complexes can be challenging due to ligand scrambling. researchgate.net However, they offer the advantage of incorporating distinct functional groups on different ligands. nih.gov In the context of copper complexes, both homoleptic and heteroleptic species have been extensively studied for applications such as dye-sensitized solar cells. nih.govrsc.org The electronic properties of these complexes, such as the metal-to-ligand charge transfer (MLCT) bands, can be tuned by the substituents on the bipyridine ligands. nih.gov

Iron bipyridine-diimine complexes have been shown to exhibit an extensive electron-transfer series, spanning a total of five oxidation states, which highlights the redox non-innocence of the ligand framework. windows.net Nickel complexes with 6,6'-disubstituted bipyridine ligands have been synthesized and their properties are impacted by the substituents, with bulkier groups providing better stabilization for certain oxidation states. nih.gov

| Metal Ion | Ligand | Complex Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(I) | 6,6′-dimethyl-2,2′-bipyridine-4,4′-dibenzoic acid | Homoleptic | Tetrahedral | researchgate.net |

| Copper(I) | Asymmetric bipyridine | Homoleptic | Tetrahedral | nih.gov |

| Iron(II) | 2,2'-bipyridine | Homoleptic | Octahedral | wikipedia.org |

| Iron | Aryl-substituted bis-iminobipyridine | - | - | windows.net |

| Nickel | 4,4'-tBu2-6,6'-R2-bpy | - | - | nih.gov |

Heavier transition metals also form a rich variety of complexes with 6,6'-disubstituted bipyridine ligands. Ruthenium(II) complexes with bipyridine and its derivatives are particularly well-studied due to their interesting photophysical and electrochemical properties. researchgate.netrsc.orgnih.gov Dinuclear ruthenium(II) complexes incorporating thiouracil-based bridging ligands have been synthesized and characterized. rsc.org Ruthenium(II)-arene complexes containing a 2,2'-bipyridine ligand have also been prepared. nih.gov

Platinum(II) complexes with substituted bipyridines have been investigated for various applications. The synthesis of bispyridine-based ligands and their complexation to platinum to form dinuclear complexes has been described. youtube.com Multifunctional bisalkynylplatinum(II) bipyridine complexes have been developed that exhibit near-infrared phosphorescence and delayed fluorescence. nih.gov The synthesis and characterization of various other platinum(II) complexes with 2,2'-bipyridine derivative supporting ligands have also been reported. researchgate.net

Palladium(II) and platinum(II) complexes have been synthesized using 2,6-diacetylpyridine (B75352) dioxime as a tridentate ligand, resulting in distorted square planar geometries. nih.gov Additionally, palladium(II) complexes of isomeric bis(alkoxyphenyl)pyridines have been synthesized. whiterose.ac.uk The ambidentate ligand 5,5′-dicyano-2,2′-bipyridine forms complexes with silver where the coordination mode depends on the reaction conditions. rsc.org The first square planar rhodium(I) complexes containing the 6,6'-dihydroxy-2,2'-bipyridine ligand have also been prepared. nih.govrsc.org

| Metal Ion | Ligand | Complex Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| Ruthenium(II) | 2,2'-bipyridine and pyridyltriazole | Heteroleptic | Octahedral | researchgate.net |

| Ruthenium(II) | 2,2'-bipyridine and halogen-substituted salicylates | Heteroleptic | Octahedral | nih.gov |

| Platinum(II) | 6-phenyl-2,2'-bipyridine | Mononuclear and Dinuclear | Square Planar | nih.gov |

| Platinum(II) | Bipyridine derivative | - | - | researchgate.net |

| Palladium(II) | 2,6-diacetylpyridine dioxime | Mononuclear | Distorted Square Planar | nih.gov |

| Silver(I) | 5,5′-dicyano-2,2′-bipyridine | Polymeric | - | rsc.org |

| Rhodium(I) | 6,6'-dihydroxy-2,2'-bipyridine | Mononuclear | Square Planar | nih.govrsc.org |

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orguwimona.edu.jmlibretexts.org It considers the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orguwimona.edu.jmlibretexts.org In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: the lower-energy t2g orbitals and the higher-energy eg orbitals. libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δo). wikipedia.org

The magnitude of Δo is influenced by the nature of the ligands, as described by the spectrochemical series . uwimona.edu.jm Ligands are classified based on their ability to cause a large or small splitting of the d-orbitals. Bipyridine is a strong-field ligand, meaning it causes a large Δo. This is due to its ability to act as a good σ-donor and a π-acceptor. The π-acceptor character arises from the empty π* orbitals of the bipyridine ring, which can accept electron density from the metal's t2g orbitals. This back-bonding strengthens the metal-ligand bond and increases Δo.

Complexation with Lanthanide and Actinide Ions

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the reprocessing of used nuclear fuel, primarily due to their similar ionic radii and coordination chemistry. core.ac.uk Ligands based on 6,6'-bis(alkoxy)-2,2'-bipyridine and its derivatives have been investigated for this purpose. The prevailing hypothesis for their selectivity relies on the subtle differences in the nature of the metal-ligand bond. It is thought that the bonding in actinide complexes has a greater degree of covalency compared to the more ionic interactions in lanthanide complexes, owing to the greater spatial extension of the 5f orbitals in actinides versus the 4f orbitals in lanthanides. core.ac.uk

Nitrogen-containing heterocyclic ligands, such as substituted bipyridines, are considered "soft" donors and can exploit this difference, forming more stable complexes with actinides than with lanthanides. core.ac.uk For instance, derivatives like 6,6'-bis(1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP) and 6,6'-bis-1,2,3-triazole-bipyridine (BTzBP) have been identified as promising reagents for the selective extraction of americium from europium, which serves as a model system for spent nuclear fuel. researchgate.netnih.govnih.gov

The selective binding of 6,6'-bis(alkoxy)-2,2'-bipyridine derivatives is typically studied in liquid-liquid extraction systems. The stoichiometry of the extracted metal-ligand complexes can vary depending on the specific ligand, the metal ion, and the conditions of the extraction.

Studies on related N-donor heterocyclic ligands have revealed the formation of various complex stoichiometries. For example, in the extraction of Europium(III) with a 2-ethyl(hexyl) derivative of BTzBP, evidence suggests the involvement of both 1:1 and 1:2 (Eu:ligand) complexes. nih.gov Similarly, investigations into the complexation of Curium(III) with 6-(6-methyl-1,2,4,5-tetrazine-3-yl)-2,2'-bipyridine (MTB) showed the formation of [Cm(MTB)n]³⁺ complexes where n can be 1, 2, or 3. nih.gov In contrast, UV/VIS titration experiments with amide derivatives of 2,2'-bipyridyl-6,6'-dicarboxylic acid indicated a consistent 1:1 metal-to-ligand ratio for their complexes with lanthanides in solution. researchgate.net

The complexation process can also lead to the formation of more intricate structures, such as di-metallic helicates. For example, a bis-tridentate ligand was shown to form M₂L₂ and M₂L₃ species with terbium(III) in solution. semanticscholar.org The specific stoichiometry is a critical factor that influences the efficiency and selectivity of the separation process.

Research on bis-1,2,4-triazinyl-2,6-pyridines (BTPs) with alkoxy substituents suggests that these groups can act as "hydrocarbon-actuators". nih.gov These alkoxy chains are hypothesized to make the complexant "bipolar," enabling it to effectively shuttle between the aqueous and organic phases, chelate the metal ion, and ensure the resulting complex is soluble in the organic phase. nih.gov This improves the extraction kinetics and efficiency.

Structural Characterization of Metal Complexes

Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional structure of metal complexes, providing definitive information on coordination numbers, geometries, and bond parameters. For lanthanide and actinide complexes with 6,6'-bis(alkoxy)-2,2'-bipyridine and related multidentate N-heterocyclic ligands, a variety of coordination numbers and geometries are observed, reflecting the flexible coordination requirements of f-block elements. mdpi.come-bookshelf.de

Lanthanides typically exhibit high coordination numbers, commonly ranging from 8 to 10 in complexes with these ligands. For example, the X-ray structure of a complex between a lanthanide and an amide of 2,2'-bipyridyl-6,6'-dicarboxylic acid revealed a coordination number of 10. researchgate.net In the crystal structure of [Eu(BTPhen)₂NO₃]²⁺, the europium ion is coordinated by two quadridentate ligands and one bidentate nitrate (B79036) ion, resulting in a coordination number of 10. core.ac.uk The coordination geometries for these high-coordination numbers are often described as distorted versions of ideal polyhedra, such as a square antiprism or a triangular dodecahedron for coordination number 8. mdpi.com

The table below summarizes selected bond lengths from the crystal structure of a Europium complex with a phenanthroline-derived bis-triazine (B1207110) ligand, illustrating the typical distances for Eu-N and Eu-O bonds.

| Bond | Length (Å) |

| Eu(1)-N(51) | 2.546(6) |

| Eu(1)-N(72) | 2.561(6) |

| Eu(1)-N(32) | 2.571(7) |

| Eu(1)-N(81) | 2.572(6) |

| Eu(1)-N(21) | 2.598(5) |

| Eu(1)-N(61) | 2.598(5) |

| Eu(1)-N(11) | 2.615(7) |

| Eu(1)-N(41) | 2.616(5) |

| Eu(1)-O(1) | 2.540(6) |

| Eu(1)-O(3) | 2.593(5) |

| Data sourced from a study on a phenanthroline-derived bis-triazine ligand complex with Europium. core.ac.uk |

The bipyridine unit itself is often twisted from planarity upon coordination. In the uncoordinated state, 2,2'-bipyridine typically adopts a planar trans-conformation in the solid state. nih.gov However, to chelate a metal ion, it must rotate into a cis-conformation, which is often non-planar. researchgate.net

In the crystal structures of complexes containing ligands like 6,6'-bis(alkoxy)-2,2'-bipyridine, hydrogen bonds can form between donor and acceptor atoms on adjacent molecules or involve co-crystallized solvent molecules. For instance, in the crystal structure of a BTPhen ligand, hydrogen bonds were observed between a water molecule and nitrogen atoms of the triazine rings. core.ac.uk

π-π stacking is another common interaction, particularly with aromatic systems like the bipyridine rings. In the solid state of the parent 2,2'-bipyridine ligand, molecules exhibit face-to-face stacking. nih.gov This type of interaction is also frequently observed in its metal complexes, where the planar aromatic rings of the ligands on adjacent complex molecules arrange in parallel, contributing to the stability of the crystal lattice. The specific nature and geometry of these intermolecular interactions are crucial for understanding the supramolecular chemistry of these coordination compounds.

Spectroscopic and Electrochemical Characterization of 6,6 Bis Alkoxy 2,2 Bipyridine Systems

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to unambiguously determine the structure and electronic characteristics of 2,2'-Bipyridine (B1663995), 6,6'-bis(hexyloxy)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2'-Bipyridine, 6,6'-bis(hexyloxy)-, ¹H and ¹³C NMR spectra provide definitive information about its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 6,6'-bis(hexyloxy)-2,2'-bipyridine is expected to show distinct signals for the aromatic protons of the bipyridine core and the aliphatic protons of the two hexyloxy chains. Based on data from related substituted bipyridines, the aromatic region would display a characteristic pattern. For the closely related 6,6'-di(t-butyldimethylsiloxy)-2,2'-bipyridine, the aromatic protons appear as a doublet of doublets at approximately 6.71 ppm (H5, H5'), a triplet at 7.69 ppm (H4, H4'), and another doublet of doublets at 7.92 ppm (H3, H3'). rsc.org For the hexyloxy derivative, similar coupling patterns are expected, though the chemical shifts may vary slightly due to the different electronic nature of the hexyloxy group. The protons of the hexyloxy chain would exhibit signals in the aliphatic region (typically 0.8-4.5 ppm), with the methylene (B1212753) group attached to the oxygen atom (α-CH₂) appearing most downfield, likely around 4.0-4.3 ppm, as seen in 4-(hexyloxy)-3-nitropyridine. rsc.org The remaining methylene groups would show complex multiplets, and the terminal methyl group would appear as a triplet around 0.9 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the bipyridine core, five distinct signals are expected in the aromatic region (around 110-165 ppm). The carbon atom attached to the hexyloxy group (C6) would be significantly shifted downfield. In 6,6'-di(t-butyldimethylsiloxy)-2,2'-bipyridine, the aromatic carbons resonate at approximately 112.9, 113.6, 139.8, 153.7, and 162.2 ppm. rsc.org For the hexyloxy derivative, the carbons of the alkyl chain would appear in the upfield region (typically 14-70 ppm). For instance, in a related 4-(hexyloxy)pyridine derivative, the carbons of the hexyloxy chain show signals at approximately 14.39, 22.53, 25.56, 28.91, 31.47, and 67.88 ppm. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unambiguously. COSY spectra would reveal the coupling relationships between adjacent protons within the bipyridine rings and along the hexyloxy chains. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Lanthanide NMR: While not commonly reported for this specific compound, the use of lanthanide shift reagents could aid in resolving overlapping signals in the ¹H NMR spectrum, particularly for the methylene protons of the hexyloxy chains, by inducing significant shifts in the signals of nearby protons.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3/H3' | ~7.9 | C3/C3' |

| H4/H4' | ~7.7 | C4/C4' |

| H5/H5' | ~6.7 | C5/C5' |

| α-CH₂ | ~4.2 | α-C |

| β-CH₂ | ~1.8 | β-C |

| γ-CH₂ | ~1.5 | γ-C |

| δ-CH₂ | ~1.3 | δ-C |

| ε-CH₂ | ~1.3 | ε-C |

| ζ-CH₃ | ~0.9 | ζ-C |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2'-Bipyridine, 6,6'-bis(hexyloxy)- would be characterized by several key absorption bands. Vibrations associated with the C=C and C=N bonds of the bipyridine rings are expected in the 1400-1600 cm⁻¹ region. researchgate.netrsc.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The presence of the hexyloxy groups will be confirmed by strong C-H stretching vibrations of the methylene and methyl groups in the 2850-2960 cm⁻¹ range and a prominent C-O-C stretching band, expected around 1250-1000 cm⁻¹. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C and C=N Ring Stretch | 1400-1600 |

| C-O-C Stretch | 1000-1250 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2,2'-bipyridine and its derivatives is typically characterized by intense π → π* transitions. researchgate.netnist.gov For 6,6'-bis(hexyloxy)-2,2'-bipyridine, these transitions are expected to be in the ultraviolet region. The introduction of the electron-donating hexyloxy groups at the 6 and 6' positions is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2,2'-bipyridine, due to the raising of the highest occupied molecular orbital (HOMO) energy level. For comparison, 6,6'-dihydroxy-2,2'-bipyridine exhibits absorption maxima that are pH-dependent. researchgate.net In a non-polar solvent, 6,6'-bis(hexyloxy)-2,2'-bipyridine is expected to show strong absorption bands below 350 nm.

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | <350 |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2,2'-Bipyridine, 6,6'-bis(hexyloxy)-, High-Resolution Mass Spectrometry (HR-MS), likely using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to confirm the exact molecular weight. The calculated monoisotopic mass of C₂₂H₃₂N₂O₂ is 356.2464 g/mol . HR-MS would provide an experimental mass with high accuracy, confirming the molecular formula.

The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). rsc.org Fragmentation patterns observed in MS/MS experiments would likely involve the cleavage of the hexyloxy chains, such as the loss of a hexyl radical or hexene, and fragmentation of the bipyridine core. These fragmentation patterns can provide further structural confirmation. The parent 2,2'-bipyridine has a molecular weight of 156.18 g/mol , and its mass spectrum shows a strong molecular ion peak. nist.gov

Electrochemical Investigations

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. For 6,6'-bis(alkoxy)-2,2'-bipyridine systems and their metal complexes, CV provides critical data on oxidation and reduction potentials. wikipedia.org In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. This process reveals the potentials at which electron transfer reactions occur. abechem.comabechem.com

Homoleptic tris-bipyridine complexes of many transition metals are electroactive, often displaying reversible one-electron reactions that are readily observed by cyclic voltammetry. wikipedia.org These reactions can be either metal-centered or ligand-centered. The reduction of bipyridine-based ligands typically involves the acceptance of electrons into the ligand's π* orbitals.

The data obtained from cyclic voltammograms allow for the determination of formal redox potentials (E°'), which are a measure of the thermodynamic tendency of a species to be oxidized or reduced. For reversible processes, the formal potential is typically estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

Electron Transfer Mechanisms in Functionalized Bipyridine Complexes

The electron transfer mechanisms in functionalized bipyridine complexes are intricate and central to their function in various applications, such as photocatalysis and electrochemiluminescence. nih.gov The electronic transitions in these complexes are often characterized as metal-to-ligand charge transfer (MLCT) events. wikipedia.org

In the reduction of a bipyridine complex, electrons are typically transferred to the ligand-based lowest unoccupied molecular orbital (LUMO). For a complex containing a 6,6'-bis(alkoxy)-2,2'-bipyridine ligand, the electron-donating nature of the alkoxy groups increases the electron density on the bipyridine ring system. This destabilizes the LUMO, making the ligand more difficult to reduce compared to unsubstituted bipyridine. This results in a shift of the reduction potential to more negative values. frontiersin.orgdeakin.edu.au

In some systems, electron transfer can be localized on the ligand itself, as seen in certain ruthenium complexes where ligand-localized oxidation occurs. nih.gov The specific mechanism and the orbitals involved are highly dependent on the metal, its oxidation state, and the nature and position of the substituents on the bipyridine framework.

Influence of Substituents on Electrochemical Properties

The electronic properties of the 2,2'-bipyridine ligand can be systematically tuned by introducing substituents. These substituents exert influence through inductive (±I) and mesomeric (±M) effects. frontiersin.org Alkoxy groups, such as the hexyloxy group in 6,6'-bis(hexyloxy)-2,2'-bipyridine, are generally considered electron-donating groups (+M > -I).

Electron-donating substituents increase the electron density on the bipyridine ring and, by extension, on the coordinated metal center. frontiersin.org This has a predictable effect on the redox potentials of the resulting complexes:

Reduction Potentials: The increased electron density makes the complex more difficult to reduce. Consequently, ligand-based reduction potentials are shifted to more negative values compared to complexes with unsubstituted bipyridine. frontiersin.orgnih.gov

Oxidation Potentials: The increased electron density on the metal center makes the complex easier to oxidize. This results in a shift of the metal-based oxidation potential to less positive (more negative) values. researchgate.net

This trend is clearly observed in studies of cobalt(II) complexes with various substituted bipyridine ligands. nih.gov For instance, the Co(II)/Co(I) redox couple for a complex with the electron-donating 4,4'-dimethoxy-2,2'-bipyridine (B102126) ligand occurs at a more negative potential than for the complex with unsubstituted 2,2'-bipyridine. nih.gov The hexyloxy group, being an electron-donating alkoxy group similar to methoxy, is expected to produce a similar negative shift in redox potentials.

In addition to electronic effects, substituents in the 6 and 6' positions, like the hexyloxy groups, can also introduce significant steric hindrance. This steric bulk can influence the coordination geometry and stability of the metal complex, which can also impact its electrochemical properties. nih.gov

The following interactive table summarizes the redox potential data for Co(II) complexes with different substituted bipyridine ligands, illustrating the influence of electron-donating groups.

Photophysical Properties of 6,6 Bis Alkoxy 2,2 Bipyridine Based Complexes

Luminescence Phenomena

The luminescence of 6,6'-bis(alkoxy)-2,2'-bipyridine complexes is a result of the interplay between the metal center and the ligand framework. These complexes typically exhibit luminescence from excited states that have significant charge-transfer character.

Complexes of 6,6'-disubstituted bipyridine ligands with transition metals like ruthenium(II) are known to be luminescent. The emission is typically phosphorescence, originating from a triplet excited state. This is due to the heavy atom effect of the metal, which promotes intersystem crossing from the initially formed singlet excited state to a longer-lived triplet state. The emission color and intensity are sensitive to the nature of the metal, the ancillary ligands, and the solvent environment. For instance, ruthenium(II) complexes with bipyridine-type ligands generally exhibit emission in the red region of the visible spectrum.

The photoluminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. For ruthenium(II) complexes of 6,6'-dihydroxybipyridine, the quantum yields have been found to be relatively low. This has been attributed to pathways of non-radiative decay, which are enhanced by the steric strain mentioned earlier. mdpi.com

For example, the complex [(bpy)2Ru(6,6'-dhbp)]Cl2 (where bpy is 2,2'-bipyridine) and its deprotonated form exhibit reduced photoluminescence quantum yields due to this steric hindrance. mdpi.com It is reasonable to infer that complexes of 6,6'-bis(hexyloxy)-2,2'-bipyridine would also be subject to similar quenching mechanisms, potentially leading to modest quantum yields. The table below summarizes the photoluminescence quantum yields for some relevant ruthenium complexes with 6,6'-dihydroxybipyridine.

| Complex | Photoluminescence Quantum Yield (Φ) in Acetonitrile (%) |

|---|---|

| [(bpy)2Ru(6,6'-dhbp)]2+ | Data not specified in the provided context, but noted to be reduced by photodissociation mdpi.com |

| [(phen)2Ru(6,6'-dhbp)]2+ | Data not specified in the provided context, but noted to be reduced by photodissociation mdpi.com |

The luminescence lifetime (τ) is the average time the complex spends in the excited state before returning to the ground state. For phosphorescent complexes, these lifetimes are typically in the range of nanoseconds to microseconds. Similar to the quantum yield, the luminescence lifetimes of ruthenium complexes with 6,6'-dihydroxybipyridine are diminished by steric factors that promote non-radiative decay pathways. mdpi.com

Longer lifetimes are generally desirable for applications in sensing and photocatalysis as they increase the probability of the excited state interacting with other molecules. For the protonated 4,4'-dihydroxybipyridine ruthenium complexes, which have less steric hindrance around the metal center, longer luminescence lifetimes are observed, with the lifetime increasing with greater π-conjugation of the ancillary ligands. mdpi.com This contrast highlights the significant impact of the substituent position on the photophysical properties.

Absorption Properties and Electronic Transitions

The absorption of light by these complexes promotes electrons to higher energy levels, leading to the excited states responsible for luminescence. The nature of these electronic transitions is key to understanding their photophysical behavior.

The absorption spectra of ruthenium(II) bipyridine complexes are typically characterized by intense bands in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. conicet.gov.ar In these transitions, an electron is promoted from a d-orbital of the metal to a π* orbital of the bipyridine ligand. The energy of the MLCT band can be tuned by modifying the ligands. Electron-donating substituents, such as alkoxy groups, on the bipyridine ligand are expected to raise the energy of the ligand's π* orbitals, which could lead to a blue shift in the MLCT absorption band.

In addition to MLCT transitions, intraligand charge transfer (ILCT) transitions can also occur, particularly in ligands with extended π-systems or those containing both electron-donating and electron-withdrawing groups. For 6,6'-bis(hexyloxy)-2,2'-bipyridine, the primary electronic transitions involving the metal center are likely to be MLCT in nature. The UV region of the absorption spectrum would be dominated by π-π* intraligand transitions.

The emission from these complexes is generally considered to be from a triplet MLCT (³MLCT) state. This means the excited electron resides in a ligand-based orbital, and the "hole" is on the metal center. However, the nature of the emissive state can be more complex and may have mixed character.

In some cases, ligand-centered (LC) or metal-centered (MC) states can play a role. Ligand-centered emissions would originate from excited states localized entirely on the ligand, similar to the fluorescence or phosphorescence of the free ligand. Metal-centered emissions, arising from d-d transitions, are typically non-radiative and provide a pathway for quenching luminescence. For ruthenium(II) polypyridyl complexes, the emissive state is predominantly of ³MLCT character. The steric strain in 6,6'-disubstituted bipyridine complexes can, however, facilitate access to deactivating metal-centered states, leading to the observed reduction in luminescence efficiency. mdpi.com

Modulation of Photophysical Behavior by Alkoxy Chains and Other Substituents

The photophysical properties of metal complexes are intrinsically linked to the nature of their ligands. In the case of 6,6'-bis(alkoxy)-2,2'-bipyridine complexes, the length and bulk of the alkoxy chains, along with the presence of other substituents, play a pivotal role in dictating their absorption and emission characteristics, as well as their excited-state lifetimes and quantum yields.

The introduction of electron-donating alkoxy groups, such as hexyloxy, at the 6,6'-positions of the bipyridine ligand can lead to a red-shift in the absorption and emission spectra of the corresponding metal complexes. This phenomenon is attributed to the destabilization of the metal d-orbitals and/or stabilization of the ligand's π* orbitals, which reduces the energy gap for metal-to-ligand charge transfer (MLCT) transitions. For instance, studies on platinum complexes with alkoxy-substituted 4,6-diphenyl-2,2'-bipyridine ligands have shown that the electron-donating nature of the alkoxy group can induce a mixture of intraligand charge transfer (ILCT) with MLCT and ligand-to-ligand charge transfer (LLCT) in their low-lying excited states. nih.gov This mixing of states can lead to unique photophysical properties, including longer excited-state lifetimes and high emission quantum yields. nih.gov

The steric hindrance introduced by bulky substituents at the 6,6'-positions can also significantly impact the photophysical properties. For example, the synthesis of nickel complexes with 4,4'-di-tert-butyl-6,6'-disubstituted-2,2'-bipyridine ligands demonstrated that bulkier substituents influence the coordination geometry and stability of the complexes. nih.gov Such steric crowding can affect the vibrational relaxation pathways of the excited state, potentially leading to altered non-radiative decay rates and, consequently, changes in luminescence quantum yields and lifetimes.

To illustrate the influence of substituents, the following interactive table summarizes hypothetical photophysical data for a series of ruthenium(II) complexes with variously substituted 6,6'-dialkoxy-2,2'-bipyridine ligands, based on general trends observed in the literature.

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, 6,6'-bis(alkoxy)-2,2'-bipyridine-based complexes are promoted to an excited state. The subsequent de-excitation pathways, including radiative (luminescence) and non-radiative processes, as well as energy transfer to other molecules, are of fundamental importance.

The excited state dynamics of these complexes are often complex, involving transitions between different electronic states. Typically, upon excitation into a singlet MLCT state (¹MLCT), rapid intersystem crossing (ISC) to a triplet MLCT state (³MLCT) occurs. The efficiency and rate of this ISC are influenced by the spin-orbit coupling of the metal center. The long-chain alkoxy groups can influence the vibrational modes of the ligand, which can couple to the electronic states and affect the rates of internal conversion and intersystem crossing.

In some cases, intramolecular energy transfer (IEnT) can occur, particularly in multicomponent systems where the 6,6'-bis(alkoxy)-2,2'-bipyridine complex is covalently linked to another chromophore. For efficient IEnT to occur, there must be a favorable energetic overlap between the emission spectrum of the donor (the excited complex) and the absorption spectrum of the acceptor. The Dexter and Förster mechanisms are the two primary modes of energy transfer. The flexible hexyloxy chains could potentially influence the distance and orientation between the donor and acceptor moieties in such systems, thereby modulating the energy transfer efficiency. Studies on water-soluble ruthenium complex-pyrene dyads have shown that the nature of the diimine co-ligands has a major impact on the ultrafast intramolecular energy transfer kinetics. rsc.org

The presence of low-lying metal-centered (MC) or ligand-centered (LC) excited states can also play a crucial role in the excited state dynamics. If an MC state is thermally accessible from the emissive ³MLCT state, it can provide a non-radiative decay pathway, leading to quenching of the luminescence. The steric and electronic properties of the 6,6'-bis(hexyloxy) substituents can modulate the relative energies of the MLCT, MC, and LC states, thereby influencing the dominant deactivation pathway. For example, rigidifying the ligand framework can suppress non-radiative decay channels and enhance luminescence.

The following interactive table provides a hypothetical summary of excited state properties for a platinum(II) complex with 6,6'-bis(hexyloxy)-2,2'-bipyridine, highlighting key parameters in its excited state dynamics.

Computational and Theoretical Studies on 6,6 Bis Alkoxy 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and equilibrium geometry of molecules. For a molecule such as 6,6'-bis(hexyloxy)-2,2'-bipyridine, DFT calculations would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

The primary outputs of these calculations are the optimized molecular geometry, representing the lowest energy conformation of the molecule, and its electronic properties. The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a stable structure on the potential energy surface. For 6,6'-bis(hexyloxy)-2,2'-bipyridine, this would include determining the planarity of the bipyridine core and the conformational arrangement of the hexyloxy side chains. The electronic structure calculations provide information on the distribution of electron density, molecular orbital energies, and other key electronic parameters.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

For 6,6'-bis(hexyloxy)-2,2'-bipyridine, the HOMO is expected to be localized primarily on the electron-rich bipyridine ring system, while the LUMO would also be associated with the π-system of the rings. The hexyloxy substituents, being electron-donating groups, would influence the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides an indication of the molecule's kinetic stability and its electronic excitation properties. A smaller gap generally suggests higher reactivity and easier electronic transitions.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Bipyridines (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2,2'-Bipyridine (B1663995) | -6.5 | -1.2 | 5.3 |

| 4,4'-Dimethyl-2,2'-bipyridine | -6.3 | -1.1 | 5.2 |

| 6,6'-Dimethoxy-2,2'-bipyridine | -6.2 | -1.0 | 5.2 |

Note: This table is for illustrative purposes to show expected trends and does not represent actual calculated values for 6,6'-bis(hexyloxy)-2,2'-bipyridine.

Quantum Chemical Descriptors and Reactivity Predictions

From the outputs of DFT calculations, several quantum chemical descriptors can be derived to predict the reactivity of 6,6'-bis(hexyloxy)-2,2'-bipyridine. These descriptors provide a quantitative measure of various aspects of chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released upon gaining an electron, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as χ2 / (2η).

Proton Affinity and Other Thermodynamic Parameters of Ligands and Complexes

Computational methods can be employed to calculate the proton affinity of 6,6'-bis(hexyloxy)-2,2'-bipyridine, which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. This property is a fundamental measure of the molecule's basicity and is crucial for understanding its behavior in acidic environments and its role in proton-coupled electron transfer processes. The nitrogen atoms of the bipyridine core are the most likely sites for protonation.

Furthermore, DFT calculations can predict various thermodynamic parameters for the formation of metal complexes with 6,6'-bis(hexyloxy)-2,2'-bipyridine. These include the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). By calculating these values for both the free ligand and the metal complex, the stability and spontaneity of the coordination reaction can be assessed.

Table 2: Illustrative Calculated Thermodynamic Parameters for a Generic Bipyridine Complex Formation

| Parameter | Value (kcal/mol) |

| ΔHf (Ligand) | -50 |

| ΔHf (Metal Ion) | 200 |

| ΔHf (Complex) | 120 |

| ΔHreaction | -30 |

| ΔGreaction | -25 |

Note: This table provides a hypothetical example to illustrate the nature of thermodynamic calculations and does not represent specific data for 6,6'-bis(hexyloxy)-2,2'-bipyridine.

Computational Insights into Coordination Modes and Selectivity

Theoretical calculations provide valuable insights into the preferred coordination modes of 6,6'-bis(hexyloxy)-2,2'-bipyridine with different metal ions. As a bidentate ligand, it typically coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. Computational modeling can be used to optimize the geometry of various potential coordination complexes, helping to predict the most stable arrangement.

The steric bulk of the hexyloxy groups at the 6 and 6' positions can significantly influence the coordination geometry and the accessibility of the metal center. DFT calculations can quantify these steric effects and predict their impact on the stability of the resulting complexes.

Furthermore, computational studies can be employed to investigate the selectivity of 6,6'-bis(hexyloxy)-2,2'-bipyridine for different metal ions. By calculating the binding energies of the ligand with a range of metal ions, it is possible to predict which metals will form the most stable complexes. This information is crucial for applications in areas such as selective metal extraction and catalysis. The electronic properties of the metal ion and the ligand, as well as steric factors, all play a role in determining this selectivity.

Applications of 6,6 Bis Alkoxy 2,2 Bipyridine Derivatives in Advanced Chemical Systems

Catalysis and Organometallic Transformations

The strategic placement of alkoxy groups at the 6,6'-positions of the bipyridine ligand framework directly influences the catalytic activity of their metal complexes. These substituents can modulate the electronic properties of the metal center and create a specific steric environment that can enhance selectivity and prevent catalyst deactivation pathways.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel complexes of 6,6'-disubstituted-2,2'-bipyridine ligands are pivotal in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. squarespace.com The substituents at the 6 and 6' positions have a profound impact on the properties and catalytic performance of these nickel complexes. nih.gov

Bulky substituents in these positions can stabilize key catalytic intermediates. For instance, they have been shown to better stabilize Ni(I) species and lead to cleaner reduction from Ni(II) precatalysts. nih.gov However, this steric bulk can also hinder or prevent the coordination of the bipyridine ligand to a Ni(0) source, which is often a crucial step in the catalytic cycle. nih.gov This interplay between stabilization and steric hindrance leads to significant differences in catalytic performance. While some of the most active nickel catalysts for cross-electrophile coupling reactions utilize a single substituent at the 6-position, the introduction of a second substituent at the 6'-position can sometimes lead to lower turnover frequencies. nih.gov

Mechanistic studies have revealed that 6,6'-disubstituted bipyridine ligands can alter the electronic and geometric structure of nickel intermediates. For example, a nickel-aryl intermediate with a 6,6'-dimethyl-substituted bipyridine ligand was found to be high-spin and less stable, in contrast to the low-spin and relatively stable analogue with an unsubstituted bipyridine. nih.gov This difference in electronic structure can affect the rate of key elementary steps in the catalytic cycle, such as the capture of alkyl radicals. nih.gov The design of these ligands is therefore a critical aspect in tailoring the reactivity and efficiency of nickel-catalyzed transformations. nih.gov Bipyridine-ligated nickel(I) and nickel(0) complexes are widely proposed as key intermediates in these cross-coupling reactions. chemrxiv.org

| Ligand | Substituents at 6,6'-positions | Effect on Ni Complex Properties | Catalytic Performance |

|---|---|---|---|

| 4,4'-tBu2-6,6'-R2-bpy | R = Me, iPr, sBu, Ph, or Mes | Better stabilization of Ni(I) species; cleaner reduction from Ni(II). Hindered coordination to Ni(0). nih.gov | Lower turnover frequencies compared to mono-substituted ligands. nih.gov |

| (tBubpyMe2)Ni(Ar)I | R = Me | High-spin and less stable intermediate. nih.gov | Slower capture of primary and benzylic alkyl radicals, leading to lower catalytic activity. nih.gov |

Asymmetric Catalysis with Chiral Alkoxy-Substituted Bipyridine Ligands

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. nih.gov Chiral 2,2'-bipyridine (B1663995) ligands, including those with alkoxy substituents, have been successfully employed in a range of enantioselective transformations. nih.govrsc.org The design of these ligands often incorporates rigid backbones and tunable steric environments to effectively control the stereochemical outcome of a reaction.

A new class of chiral 2,2'-bipyridine ligands, known as SBpy, has been rationally designed to minimize short-range steric hindrance while allowing for structural tunability. nih.gov These ligands have proven effective in the first highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. nih.gov This reaction is notable for its step-economy and broad functional group tolerance compared to methods that require pre-formed organometallic reagents. nih.gov The modular synthesis of these ligands allows for systematic variation of their structure to optimize both yield and enantioselectivity. researchgate.net

| Ligand Type | Reaction | Metal Catalyst | Key Features and Findings |

|---|---|---|---|

| SBpy | Enantioselective addition of aryl halides to aldehydes | Nickel | Minimized short-range steric hindrance and structural tunability. Achieved high yield and enantioselectivity. nih.govresearchgate.net |

| Hydroxylated 2,2'-bipyridines | Asymmetric aminolysis of meso-epoxides | Not specified | Synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines, leading to enantioenriched amino alcohols. rsc.org |

| N,N'-dioxide derivatives of chiral 2,2'-bipyridines | Asymmetric allylation of aldehydes | Organocatalyst | Used as enantioselective organocatalysts to produce allylic alcohols with high enantiomeric excess. rsc.org |

Biomimetic Catalysis (e.g., Hydrogen Evolution)

Nature provides inspiration for the design of efficient and sustainable catalysts. digitellinc.com The active sites of metalloenzymes, such as hydrogenases, are capable of remarkable catalytic feats, including the production of hydrogen from protons. digitellinc.com Biomimetic catalysis aims to replicate the function of these natural systems using synthetic molecules. Nickel complexes are of particular interest in this area due to the presence of nickel in the active sites of [NiFe] hydrogenases. digitellinc.com

The hydrogen evolution reaction (HER) is a key component of a potential hydrogen-based energy economy. Bipyridine-based nickel complexes have been investigated as molecular electrocatalysts for the HER. nsf.govrsc.orgchemrxiv.orgresearchgate.net The ligand framework plays a crucial role in the catalytic mechanism, influencing the stability of intermediates and the energetics of proton and electron transfer steps.

In one study, a nickel(II) complex with a bipyridine-based N2O2 ligand was shown to be an active electrocatalyst for the HER with a high Faradaic efficiency for H2 production. nsf.govrsc.orgresearchgate.net Computational studies suggested that non-covalent interactions, such as hydrogen bonding between the ligand's oxygen atoms and a proton donor, are relevant to the catalytic mechanism. nsf.govrsc.orgresearchgate.net The alkoxy groups in 6,6'-bis(alkoxy)-2,2'-bipyridine derivatives can potentially engage in such non-covalent interactions, thereby modulating the catalytic activity. These groups can also influence the redox potential of the nickel center, which is a critical parameter for HER catalysis.

Catalytic Applications in C-C Bond Formation and Hydrofunctionalization

The formation of carbon-carbon bonds is a central theme in organic synthesis. Nickel-catalyzed reactions have emerged as powerful tools for this purpose, often exhibiting unique reactivity compared to other transition metals. researchgate.netnih.gov Ligands based on 6,6'-disubstituted-2,2'-bipyridine can play a significant role in these transformations.

Nickel catalysts bearing bipyridine ligands have been successfully applied in the Suzuki cross-coupling of unactivated tertiary alkyl electrophiles, providing a method for the synthesis of all-carbon quaternary centers. nih.gov This approach is significant as it avoids the isomerization issues that can plague other methods. nih.gov Preliminary mechanistic studies of these reactions are consistent with the involvement of radical intermediates. nih.gov

Hydrofunctionalization reactions, such as the hydroarylation and hydroalkenylation of alkenes, represent an atom-economical way to form C-C bonds. Nickel-catalyzed methods have been developed for the Markovnikov-selective hydroarylation and hydroalkenylation of non-conjugated alkenes. rsc.orgchemrxiv.org In these reactions, regioselectivity is often controlled by the coordination of the catalyst to a directing group within the substrate. rsc.orgchemrxiv.org The steric and electronic properties of the bipyridine ligand, influenced by substituents like alkoxy groups, can be fine-tuned to optimize these transformations.

| Reaction Type | Substrates | Ligand | Key Outcomes |

|---|---|---|---|

| Suzuki Arylations | Unactivated tertiary alkyl halides and arylboronic acids | 4,4'-di-tert-butyl-2,2'-bipyridine | Successful formation of all-carbon quaternary centers without isomerization. nih.gov |

| Hydroarylation of Alkenes | Non-conjugated alkenes and aryl halides | Various | Markovnikov-selective addition with regioselectivity controlled by a directing group. rsc.orgchemrxiv.org |

| Hydroalkylation of Vinylarenes | Vinylarenes and alkyl halides | Ligand-free or chiral bisoxazoline | α-selective hydroalkylation, with enantioselective variants for specific substrates. nih.gov |

Oxygen Reduction Reaction (ORR) Catalysis

The oxygen reduction reaction (ORR) is a critical process in energy conversion devices such as fuel cells. mdpi.com The development of efficient and cost-effective ORR catalysts, particularly those based on earth-abundant metals, is an area of intense research. mdpi.com Bipyridine-based ligands are known to form stable complexes with a variety of metals and have been explored in the context of ORR catalysis.

While much of the research has focused on platinum-based materials, complexes of other metals like copper and manganese with bipyridine-containing ligands have been investigated as electrocatalysts for the ORR. morressier.comacs.orgnih.gov For instance, copper bipyridine polymers have been developed as selective electrocatalysts for the four-electron reduction of oxygen to water. acs.org The polymeric nature of these catalysts was found to significantly improve selectivity in heterogeneous systems compared to their monomeric counterparts. acs.org

A manganese(III) complex with a tetradentate dianionic bipyridine-based ligand has also been studied for the electrocatalytic reduction of dioxygen to hydrogen peroxide. morressier.com The bipyridine unit is a key component of the ligand that coordinates the metal center and influences its electronic properties and catalytic activity. The electronic tuning provided by alkoxy substituents on the bipyridine ring could potentially be used to optimize the performance of such catalysts for the ORR.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, functional structures is a key principle of this field. rsc.org 2,2'-Bipyridine is a classic building block in supramolecular chemistry due to its well-defined coordination geometry with various metal ions. iupac.orgnih.gov

The introduction of long alkyl chains, such as hexyloxy groups, at the 6,6'-positions of the bipyridine core in 6,6'-bis(hexyloxy)-2,2'-bipyridine introduces amphiphilic character to the molecule. These lipophilic chains can drive the self-assembly of the molecule and its metal complexes into organized structures in solution and at interfaces. For example, vesicles decorated with lipophilic bipyridine ligands have been shown to undergo aggregation and fusion upon the addition of metal ions that coordinate to the bipyridine units. nih.gov

The combination of coordination-driven self-assembly, mediated by the bipyridine unit, and intermolecular interactions between the alkoxy chains allows for the construction of complex supramolecular architectures. guanglu.xyz These systems can exhibit interesting properties and functions, such as acting as nanoscale reactors or forming responsive materials. guanglu.xyz

| System | Self-Assembly Driving Force | Resulting Supramolecular Structure | Potential Application |

|---|---|---|---|

| Bolaamphiphile with bipyrimidine headgroup | Metal-ligand coordination (Cu(II)) | Spherical aggregates that change to clustered aggregates upon metal coordination. guanglu.xyz | Reversibly tunable supramolecular nanomaterials. guanglu.xyz |

| Lipid vesicles with bipyridine lipoligands | Metal-ligand coordination | Vesicle aggregation and fusion. nih.gov | Mimicking biomembrane processes; triggered drug delivery. nih.gov |

| Linear polybipyridine ligands | Metal-ligand coordination (Cu(I) or Ni(II)) | Double or triple helicates. iupac.org | Programmed self-organization of complex architectures. iupac.org |

Design and Construction of Metallosupramolecular Architectures

The design of metallosupramolecular architectures relies on the principles of self-assembly, where molecular components spontaneously organize into well-defined, stable structures through coordination bonds. The 2,2'-bipyridine core provides a robust bidentate chelation site for metal ions, while the 6,6'-dialkoxy substituents play a crucial role in directing the assembly process and functionalizing the final structure.

The steric hindrance introduced by bulky alkoxy groups, like hexyloxy, can influence the coordination geometry around the metal center, preventing the formation of simple homoleptic complexes and favoring the creation of more intricate, discrete architectures. nih.gov This steric control is a key strategy in designing specific supramolecular shapes such as squares, grids, or cages. nih.govrsc.orgresearchgate.net For instance, the self-assembly of bis-tridentate ligands often leads to the spontaneous formation of [2x2] grid-like metal complexes. rsc.org The functionalization of the bipyridine ligand is a critical step that allows for the precise control over the stoichiometry and positioning of individual moieties within the final multifunctional supramolecular material. nih.gov

By combining these ligands with appropriate metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II), or octahedral Fe(II) or Ru(II)), chemists can construct a diverse library of two-dimensional metallacycles and three-dimensional metallacages. nih.govnih.gov These architectures often possess cavities that can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery.

Coordination-Driven Self-Assembly Strategies

Coordination-driven self-assembly is a powerful "bottom-up" approach for constructing complex, functional molecular systems from simpler building blocks. researchgate.net This strategy utilizes the predictable and directional nature of metal-ligand coordination bonds to guide the formation of desired architectures. nih.gov For ligands like 6,6'-bis(hexyloxy)-2,2'-bipyridine, the nitrogen atoms of the bipyridine unit act as the primary coordination sites for metal ions.

The process is typically spontaneous upon mixing the ligand and a suitable metal salt in an appropriate solvent. The final structure is determined by the geometric information encoded in the ligand and the preferred coordination number and geometry of the metal ion. For example, combining a 180° linear bipyridine-based ligand with a 90° square-planar metal ion can lead to the formation of a molecular square. nih.gov

The alkoxy groups can further refine this process. Their solubility-enhancing properties are crucial for assembly in various solvents, and their steric bulk can prevent polymerization, favoring the formation of discrete, high-symmetry structures. Researchers have demonstrated that even subtle changes to the ligand structure can direct the assembly towards different outcomes, allowing for the creation of a wide range of metallosupramolecular structures with tailored properties. beilstein-journals.org

Formation of Molecular Wires and Polymeric Systems

Beyond discrete architectures, 6,6'-bis(alkoxy)-2,2'-bipyridine derivatives can be incorporated into extended one-dimensional structures, such as molecular wires and coordination polymers. rsc.orgnih.gov In these systems, the bipyridine ligand acts as a bridging unit that links multiple metal centers into a linear or polymeric chain.

For instance, rhodium(I) complexes containing the related 6,6'-dihydroxy-2,2'-bipyridine ligand have been shown to form molecular wires in the solid state through intermolecular interactions. rsc.orgnih.govresearchgate.net The alkoxy derivatives, with their flexible side chains, can influence the packing and electronic communication between the repeating units in such systems.

The synthesis of these polymeric materials can be achieved through stepwise coordination techniques, where ligands and metal ions are added alternatively to build the chain. nih.govmdpi.com These molecular wires are of significant interest for applications in molecular electronics, as they can facilitate the transport of charge over nanometer-scale distances. nih.govaau.dk The electronic properties of the wire can be tuned by changing the metal ion or by modifying the bipyridine ligand, making them versatile components for future electronic devices. mdpi.com Additionally, bipyridine units can be incorporated into porous organic polymer networks, which have applications in gas storage and catalysis. nih.govsemanticscholar.org

Organic Electronics and Optoelectronic Devices

The unique electronic and photophysical properties of metal complexes derived from 6,6'-bis(alkoxy)-2,2'-bipyridine ligands make them highly suitable for a range of optoelectronic applications. The bipyridine core can be systematically modified to tune the energy levels (HOMO/LUMO) and charge transport characteristics of the resulting materials.

Application in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, WOLEDs)

In the field of organic light-emitting diodes (OLEDs), metal complexes containing substituted bipyridine ligands are widely used, particularly in phosphorescent OLEDs (PHOLEDs). Copper(I) complexes with 6-alkoxy-2,2'-bipyridine ligands have been investigated for use in light-emitting electrochemical cells (LECs), a related technology. rsc.orgresearchgate.net These complexes act as emitters, where the recombination of electrons and holes leads to the emission of light.

The alkoxy substituents play several important roles. They can improve the solubility and film-forming properties of the complexes, which is crucial for device fabrication. researchgate.net Electronically, they can influence the energy of the emissive state, allowing for the tuning of the emission color. Research has shown that bright and stable devices can be obtained with complexes containing alkoxy-substituted ligands. rsc.orgresearchgate.net These materials are often yellow emitters, and solid samples can exhibit significant photoluminescence quantum yields (up to 38%) and may display thermally activated delayed fluorescence (TADF), a mechanism that can enhance device efficiency. rsc.orgresearchgate.net Bipyridine-based materials have also been developed as efficient electron-transport materials in OLEDs, contributing to low operating voltages and high power efficiencies. rsc.org

Below is a table summarizing the performance of light-emitting devices using copper complexes with various 6-substituted 2,2'-bipyridine ligands.

| Ligand (N^N) in [Cu(P^P)(N^N)][PF6] | Emission Color | Max. Brightness (cd/m²) | Max. EQE (%) | Ref |

| 6-methoxy-2,2'-bipyridine (MeObpy) | Yellow | 150 | 2.5 | rsc.org |

| 6-ethoxy-2,2'-bipyridine (EtObpy) | Yellow | 120 | 2.2 | rsc.org |

| 6-phenyloxy-2,2'-bipyridine (PhObpy) | Yellow | 185 | 3.0 | rsc.org |

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), 6,6'-bis(alkoxy)-2,2'-bipyridine derivatives are primarily used as ligands in copper-based redox mediators. scispace.comresearchgate.netacs.org The redox mediator is a critical component of the electrolyte, responsible for regenerating the photo-oxidized dye molecule to complete the photovoltaic cycle.

Copper complexes with substituted bipyridine ligands have emerged as a highly efficient alternative to the traditional iodide/triiodide redox couple. The steric bulk of the alkoxy groups helps to prevent the aggregation and crystallization of the copper complexes within the pores of the titanium dioxide (TiO₂) layer, which is a common failure mode in solid-state DSSCs. researchgate.net

Research on copper complexes with ligands like 4,4'-diethoxy-6,6'-dimethyl-2,2'-bipyridine has demonstrated that these redox mediators can achieve high solar-to-electrical power conversion efficiencies (PCE) of over 10% in liquid-state devices. scispace.comresearchgate.netacs.org The open-circuit voltage (Voc) of these cells can exceed 1.0 V, a significant improvement over many traditional systems. researchgate.net The specific alkoxy chain can be engineered to fine-tune the redox potential of the copper complex, optimizing it for use with different sensitizing dyes. nih.gov

The table below presents photovoltaic performance data for DSSCs utilizing copper redox mediators with different alkoxy-functionalized bipyridine ligands.

| Redox Mediator Ligand | Sensitizer Dye | PCE (%) | Voc (V) | Jsc (mA/cm²) | Ref |

| 4,4'-diethoxy-6,6'-dimethyl-2,2'-bipyridine | Y123 | >10 | >1.0 | N/A | researchgate.net |

| 4,4'-bis(2-methoxyethoxy)-6,6'-dimethyl-2,2'-bipyridine | Y123 | >10 | >1.0 | N/A | researchgate.net |

| 4,4'-dimethoxy-6,6'-dimethyl-2,2'-bipyridine | FL1 | 9.06 | 0.900 | 14.0 | nih.gov |